1,3-Benzenedisulfonyl chloride
Overview
Description
1,3-Benzenedisulfonyl chloride, also known as benzene-1,3-disulfonyl chloride, is an organic compound with the chemical formula C6H4Cl2O4S2. It is a colorless to light brown crystalline solid that is soluble in common organic solvents such as dichloromethane and dimethyl sulfoxide. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
1,3-Benzenedisulfonyl chloride, also known as Benzene-1,3-disulfonyl dichloride, is an organic compound with a variety of applications in organic synthesis . Here is an overview of its mechanism of action:
Target of Action
The primary targets of this compound are organic compounds that contain nucleophilic functional groups. These include amines, alcohols, and thiols, among others .
Mode of Action
This compound acts as a sulfonylating agent. It reacts with nucleophilic functional groups in target molecules, leading to the formation of sulfonamides, sulfonic esters, and sulfonic thioesters . This reaction is facilitated by the chloride leaving groups attached to the sulfonyl moieties in the this compound molecule .
Biochemical Pathways
For instance, some sulfonamides are used as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .
Pharmacokinetics
Due to its reactivity, it is expected to rapidly react in biological systems, potentially leading to various metabolites .
Result of Action
The result of this compound’s action is the formation of new organic compounds, such as sulfonamides, sulfonic esters, and sulfonic thioesters . These compounds can have a variety of properties and uses, depending on the nature of the original nucleophile .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of water can lead to hydrolysis of the compound . Additionally, the reaction rate can be influenced by the temperature and the pH of the environment .
Please note: This compound is corrosive and can cause burns and eye damage. It may cause respiratory irritation and may cause an allergic skin reaction. Always handle it with appropriate safety precautions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzenedisulfonyl chloride can be synthesized through several methods:
From m-benzenedisulfonic acid and phosphorus pentachloride: This method involves the reaction of m-benzenedisulfonic acid with phosphorus pentachloride, resulting in the formation of this compound.
From benzenesulfonyl chloride and chlorosulfuric acid: Another method involves the reaction of benzenesulfonyl chloride with chlorosulfuric acid.
From 1,3-benzenedithiol and chlorine in acetic acid: This alternative method involves the reaction of 1,3-benzenedithiol with chlorine in acetic acid.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is usually purified by crystallization from chloroform or benzene/petroleum ether and dried under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedisulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Hydrolysis: It reacts with water to form 1,3-benzenedisulfonic acid.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides.
Alcohols: React to form sulfonates.
Water: Reacts to form 1,3-benzenedisulfonic acid.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
1,3-Benzenedisulfonic acid: Formed from hydrolysis.
Scientific Research Applications
1,3-Benzenedisulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Used as an intermediate in the production of drugs and other therapeutic agents.
Industry: Utilized in the manufacture of fine chemicals and specialty materials.
Comparison with Similar Compounds
1,3-Benzenedisulfonyl chloride can be compared with other similar compounds such as:
1,4-Benzenedisulfonyl chloride: Similar structure but with sulfonyl chloride groups at the 1 and 4 positions.
1,2-Benzenedisulfonyl chloride: Similar structure but with sulfonyl chloride groups at the 1 and 2 positions.
Benzenesulfonyl chloride: Contains only one sulfonyl chloride group.
The uniqueness of this compound lies in the positioning of the sulfonyl chloride groups at the 1 and 3 positions, which influences its reactivity and the types of derivatives it can form .
Properties
IUPAC Name |
benzene-1,3-disulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIQZUMMPOYCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060407 | |
Record name | 1,3-Benzenedisulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
585-47-7 | |
Record name | 1,3-Benzenedisulfonyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=585-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Benzenedisulfonyl dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedisulfonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61429 | |
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Record name | 1,3-Benzenedisulfonyl dichloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenedisulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,3-di(sulphonyl chloride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-BENZENEDISULFONYL DICHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29M4XRF3V2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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